
4-Aminobenzene-1,2-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobenzene-1,2-dithiol is an organic compound with the chemical formula C6H7NS2. It is a solid substance that is insoluble in water but soluble in organic solvents. This compound is known for its distinctive and somewhat irritating odor. It is used in various chemical reactions and has applications in multiple scientific fields .
準備方法
4-Aminobenzene-1,2-dithiol is typically synthesized through the reduction of nitrobenzene. The process involves the reduction of nitrobenzene to 1,2-diaminobenzene, which is then reacted with elemental sulfur to produce the target compound . The reaction conditions usually involve the use of reducing agents such as iron or tin in the presence of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
4-Aminobenzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agents and conditions used.
Reduction: It can be reduced further to form simpler thiol compounds.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often carried out in the presence of catalysts such as palladium or nickel.
Major Products:
Disulfides: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
4-Aminobenzene-1,2-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Aminobenzene-1,2-dithiol involves its interaction with various molecular targets through its thiol and amino groups. These functional groups allow it to form covalent bonds with proteins and other biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
4-Aminobenzene-1,2-dithiol can be compared with other similar compounds such as:
1,2-Benzenedithiol: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Nitrobenzenethiol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-Aminothiophenol: Similar structure but with only one thiol group, affecting its chemical behavior and uses.
Uniqueness: The presence of both amino and thiol groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields .
特性
分子式 |
C6H7NS2 |
|---|---|
分子量 |
157.3 g/mol |
IUPAC名 |
4-aminobenzene-1,2-dithiol |
InChI |
InChI=1S/C6H7NS2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2 |
InChIキー |
DBGDUQSJBUJXBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


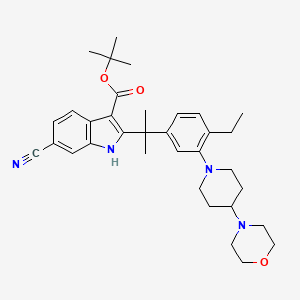

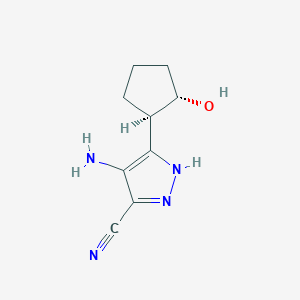
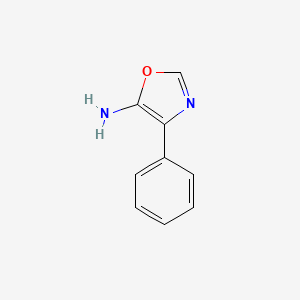
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
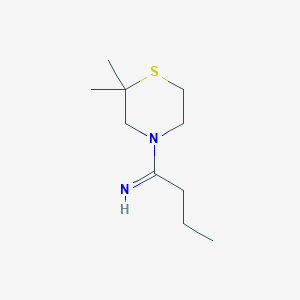
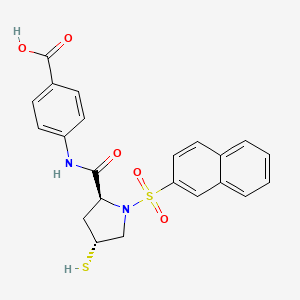
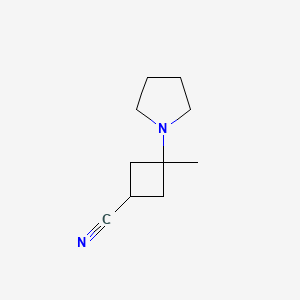
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
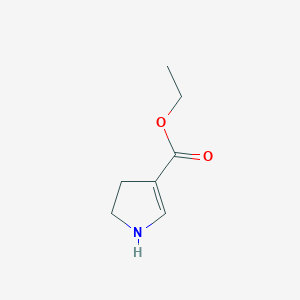

![3-Iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12867546.png)
![5-Methoxy-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12867554.png)
![1-(5-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867559.png)
